Kinetic Differentiation: Dehydrohalogenation Rate Constant vs. Chloro Analog
The dehydrohalogenation kinetics of 1-(2-bromoethyl)-4-methoxybenzene (Q1) were computationally studied alongside its chloro analog, 1-(2-chloroethyl)-4-methoxybenzene (J1). While the study does not provide a direct numerical comparison for these two specific compounds, it establishes that phenethyl halides decompose faster than ethyl halides due to electronic factors [1]. For 1-(2-bromoethyl)-4-methoxybenzene, the Arrhenius parameters for unimolecular elimination of HBr were determined, with a rate expression of 1.8x10^13 s^-1 (T/298 K)^0.89 e^(-203900 J/mol)/RT, providing a quantitative basis for predicting its thermal behavior and relative stability compared to other halides in high-temperature applications [2].
| Evidence Dimension | Dehydrohalogenation Rate Constant |
|---|---|
| Target Compound Data | k(T) values: 5.71E-23 s^-1 at 300 K, 5.96E-5 s^-1 at 600 K, 1.18E3 s^-1 at 1000 K |
| Comparator Or Baseline | 1-(2-chloroethyl)-4-methoxybenzene (J1): kinetic data not reported in same units; class-level trend indicates faster decomposition for bromo vs. chloro analogs |
| Quantified Difference | Direct numerical comparison not available; qualitative class trend suggests bromo > chloro in decomposition rate under comparable conditions |
| Conditions | Transition state theory calculations for unimolecular gas-phase elimination; temperature range 300-2000 K |
Why This Matters
This data allows users to model the compound's thermal stability and predict its suitability for high-temperature reactions or processes where decomposition kinetics are critical.
- [1] Ahubelem, N., Altarawneh, M., & Dlugogorski, B. Z. (2014). Dehydrohalogenation of ethyl halides. Tetrahedron Letters, 55(35), 4860-4868. View Source
- [2] NIST Chemical Kinetics Database. Rate constant values for 1-(2-Bromoethyl)-4-methoxybenzene → Benzene, 1-ethenyl-4-methoxy- + HBr. Reference: 2014AHU/ALT4860-4868:4. View Source
